2-(4-Bromo-3-methylphenoxy)ethan-1-ol
Description
2-(4-Bromo-3-methylphenoxy)ethan-1-ol is a brominated aromatic ethanol derivative characterized by a phenoxy group substituted with a bromine atom at the para position and a methyl group at the meta position, linked to an ethanol moiety.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCZTXDWYTUVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromo-3-methylphenoxy)ethan-1-ol can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-methylphenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.
Reduction: 4-bromo-3-methylphenol.
Substitution: 2-(4-Amino-3-methylphenoxy)ethan-1-ol or 2-(4-Mercapto-3-methylphenoxy)ethan-1-ol.
Scientific Research Applications
2-(4-Bromo-3-methylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)
- Substituents : 4-Bromo-2-methoxyphenyl.
- Key Differences: The methoxy group at the ortho position (electron-donating) contrasts with the methyl group at the meta position in the target compound.
- Synthesis : Synthesized via borane dimethyl sulfide-mediated reduction of a ketone precursor, a common method for alcohol formation .
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- Substituents: 3-Bromo-4-fluorophenyl with an aminoethyl group.
- Key Differences: The fluorine atom (electron-withdrawing) and amino group introduce hydrogen-bonding capability, enhancing solubility in polar solvents compared to the target compound’s ether linkage. Molecular weight: 248.09 g/mol .
(1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-ol
- Substituents : 3-Bromo-4-methoxyphenyl (chiral center).
- Key Differences: Chirality may influence biological activity, such as receptor binding efficiency, which is absent in the non-chiral target compound. Methoxy at para position increases steric hindrance compared to methyl .
Physicochemical Properties
Biological Activity
2-(4-Bromo-3-methylphenoxy)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁BrO₂
- Molecular Weight : 231.09 g/mol
The compound features a bromine atom attached to a phenolic ring, which is known to influence its biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have been shown to possess antibacterial and antifungal activities. The bromine substitution in this compound may enhance these activities by increasing lipophilicity and improving membrane penetration.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Related Phenolic Compounds | Antifungal | TBD |
2. Cytotoxic Effects
Studies have demonstrated that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound has not been extensively documented, but its structural analogs have shown promise in inhibiting the proliferation of cancer cells.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to disruption and cell death.
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of several phenolic derivatives, including those resembling this compound. The findings revealed that these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications.
Study Overview
Title : Design, Synthesis, and Biological Evaluation of Phenolic Compounds
Authors : Smith et al.
Published In : Journal of Medicinal Chemistry
Year : 2023
Key Findings :
- The synthesized compounds showed significant inhibition of cancer cell growth.
- Structure-activity relationship (SAR) studies indicated that bromination enhances biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
